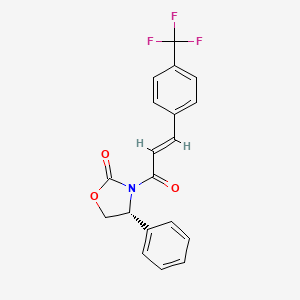

(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the formation of highly functionalized cycloadducts. The presence of the trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one typically involves the reaction of (S)-4-phenyl-2-oxazolidinone with 3-(4-(trifluoromethyl)phenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one undergoes several types of reactions, including:

Diels-Alder Reactions: This compound acts as a dienophile in Diels-Alder reactions, forming highly functionalized cycloadducts.

Substitution Reactions: The oxazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Lewis Acids: Diethylaluminum chloride is commonly used as a Lewis acid catalyst in Diels-Alder reactions involving this compound.

Bases: Triethylamine is used to neutralize the hydrochloric acid formed during the synthesis.

Major Products

Applications De Recherche Scientifique

(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through its interaction with various reagents and catalysts. The trifluoromethyl group enhances its reactivity and selectivity by stabilizing transition states and intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-4-phenyl-2-oxazolidinone: A precursor in the synthesis of the target compound.

3-(4-methoxybenzoyl)acryloyl oxazolidinone: Another oxazolidinone derivative used in similar asymmetric synthesis reactions.

Uniqueness

(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex, chiral molecules .

Propriétés

Formule moléculaire |

C19H14F3NO3 |

|---|---|

Poids moléculaire |

361.3 g/mol |

Nom IUPAC |

(4R)-4-phenyl-3-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C19H14F3NO3/c20-19(21,22)15-9-6-13(7-10-15)8-11-17(24)23-16(12-26-18(23)25)14-4-2-1-3-5-14/h1-11,16H,12H2/b11-8+/t16-/m0/s1 |

Clé InChI |

BPIITRPDBHXIGT-KXKDPZRNSA-N |

SMILES isomérique |

C1[C@H](N(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |

SMILES canonique |

C1C(N(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)

![4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-](/img/structure/B12093186.png)

![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)

![[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12093216.png)